N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

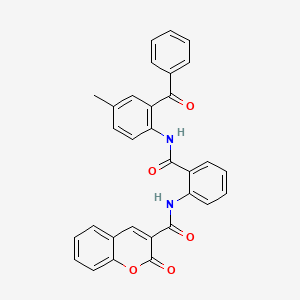

The synthesis of quinazolinone derivatives often involves multistep reactions starting from simple precursors like anthranilic acids, amides, or nitriles. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts were synthesized from methyl anthranilate and 2-aryl-1,3,4-oxadiazolines or thiones, showcasing a method that could be analogous to synthesizing the target compound (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

The molecular structure of quinazolinone and benzamide derivatives is characterized by various functional groups attached to the quinazoline or benzamide core. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to determine the conformational features and structural characteristics of these compounds. These analytical techniques provide detailed insights into the molecular geometry, bond lengths, angles, and overall molecular conformation, which are essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Quinazolinone and benzamide derivatives participate in a range of chemical reactions, owing to the reactive sites present in their structures. They can undergo nucleophilic substitution, cycloaddition, and redox reactions, among others. The chemical behavior of these compounds is significantly influenced by the substituents on the quinazoline or benzamide rings, which can alter their electronic and steric properties, thereby affecting their reactivity and the types of chemical transformations they can undergo.

Physical Properties Analysis

The physical properties of quinazolinone and benzamide derivatives, such as melting point, boiling point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents, which can influence intermolecular interactions, packing in the solid state, and solubility in different solvents.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups. The presence of amide, quinazoline, and substituted benzyl groups contributes to their unique chemical behaviors. For example, the electron-withdrawing or donating nature of substituents can affect the compound's acidity or basicity, as well as its reactivity in nucleophilic and electrophilic reactions.

- Synthesis and characterization of substituted quinazolinone and benzamide derivatives (Chau et al., 1982), (Dangi et al., 2010).

- Studies on the molecular structure and chemical properties of quinazolinone derivatives (Zablotskaya et al., 2013).

- Chemical reactivity and synthesis of benzamide derivatives (Sakr et al., 2019).

Scientific Research Applications

Synthesis and Structural Studies

- N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide and related compounds have been a focus in the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are explored for various applications in medicinal chemistry and drug design (Chau, Saegusa, & Iwakura, 1982).

Anticancer Research

- The compound's derivatives have been studied for their anticancer properties. One study describes the I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides, evaluating their cytotoxicity against various cancer cell lines, and performing docking studies to understand their potential mechanism of action (Soda et al., 2022).

Antitumor Applications

- Novel derivatives of this compound have been synthesized and evaluated for their antitumor activity against human cell lines, demonstrating significant potency in comparison to reference drugs (Al-Romaizan, Ahmed, & Elfeky, 2019).

Anticonvulsant Activity

- Research has also focused on the anticonvulsant activity of related 4-Quinazolinone derivatives. These studies involve the synthesis of various derivatives and evaluation of their efficacy in comparison to standard drugs, revealing promising anticonvulsant activities (Noureldin et al., 2017).

Miscellaneous Applications

- Other studies explore various chemical reactions involving derivatives of N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide for the development of new synthetic methods and the exploration of their reactivity (Sriramoju, Kurva, & Madabhushi, 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 4-formylbenzoic acid, followed by the reaction of the resulting intermediate with 2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. The final step involves the reaction of the resulting intermediate with benzoyl chloride to form the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "4-formylbenzoic acid", "2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "benzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-formylbenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate 2-chlorobenzyl 4-formylbenzoate.", "Step 2: Reaction of the intermediate 2-chlorobenzyl 4-formylbenzoate with 2-(mesitylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid in the presence of a suitable coupling agent such as HATU or PyBOP to form the intermediate 2-chlorobenzyl 4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate.", "Step 3: Reaction of the intermediate 2-chlorobenzyl 4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate with benzoyl chloride in the presence of a suitable base such as triethylamine or pyridine to form the target compound N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |

CAS RN |

931731-81-6 |

Molecular Formula |

C34H31ClN4O4 |

Molecular Weight |

595.1 |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |

InChI Key |

BIDUCKGWEGKLAV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)

![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)

![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)